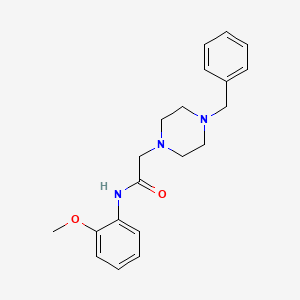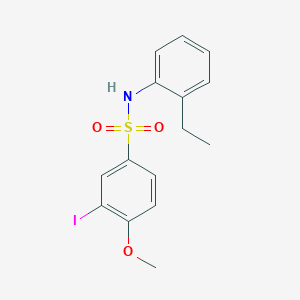![molecular formula C22H19F3N2O3 B3594402 3-[1-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3594402.png)
3-[1-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid
Übersicht
Beschreibung
The compound “3-[1-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The molecule also contains a trifluoromethyl group, which is a functional group in organic chemistry consisting of three fluorine atoms attached to a carbon atom .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple functional groups. It contains a pyrrole ring, a phenyl ring, a trifluoromethyl group, and a propanoic acid group . Each of these groups contributes to the overall properties of the molecule.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The pyrrole ring, for example, is aromatic and can participate in electrophilic aromatic substitution reactions . The carboxylic acid group can undergo reactions typical for carboxylic acids, such as esterification .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic . The trifluoromethyl group could influence the compound’s lipophilicity, which could in turn affect its absorption and distribution in the body .Wissenschaftliche Forschungsanwendungen
Novel Synthesis Methods
A significant area of research involving this compound relates to novel methods of synthesis. For example, Reddy et al. (2014) achieved a three-component, four-center Ugi reaction of a similar compound with aromatic aldehyde and t-butyl isocyanide to produce a class of N-tert-butyl-2-phenylacetamides in moderate to good yields (Reddy et al., 2014). Liu (2013) conducted a study involving the condensation of ethyl acetate with methyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate, leading to the synthesis of novel imidazo[1,2-a]pyrimidine compounds (Liu, 2013).
Applications in Medicinal Chemistry
Ghashang et al. (2013) described a solvent-free condensation method for synthesizing a series of derivatives with potential antimicrobial activity. This method emphasized high yields, cleaner reactions, and greener conditions, highlighting the relevance of this compound in the development of new pharmaceuticals (Ghashang et al., 2013).
Polymorphism in Pharmaceutical Compounds
Vogt et al. (2013) investigated the polymorphic forms of a similar compound, emphasizing the challenges in analytical and physical characterization. This research is crucial in understanding the stability and formulation of pharmaceuticals (Vogt et al., 2013).
Advanced Heterocyclic Chemistry
Research has also focused on the formation of complex heterocyclic structures. Dmitriev et al. (2015) synthesized spiro heterocyclic derivatives from 1H-pyrrole-2,3-diones with malononitrile and pyrazolones, contributing to the expanding field of heterocyclic chemistry (Dmitriev et al., 2015).
Explorations in Molecular Structure and Bonding
The study of hydrogen bonding in related compounds was conducted by Dobbin et al. (1993), who synthesized a series of acids and analyzed their hydrogen bonding through NMR spectroscopy and X-ray crystallography. This research offers insights into the structural and electronic properties of similar compounds (Dobbin et al., 1993).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[1-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]-5-phenylpyrrol-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N2O3/c23-22(24,25)16-7-4-8-17(13-16)26-20(28)14-27-18(10-12-21(29)30)9-11-19(27)15-5-2-1-3-6-15/h1-9,11,13H,10,12,14H2,(H,26,28)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOFQVGKXRFOIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(N2CC(=O)NC3=CC=CC(=C3)C(F)(F)F)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(3Z)-5-BROMO-1,7-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-CHLOROBENZOHYDRAZIDE](/img/structure/B3594333.png)
![N'-[(3Z)-5-BROMO-1,7-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-METHOXYBENZOHYDRAZIDE](/img/structure/B3594336.png)

![5-{[5-(2,5-DIMETHYL-3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B3594346.png)
![N~1~-2-biphenylyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3594347.png)


![3-chloro-N-[4-(1-piperidinylmethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B3594368.png)
![N-(3-chloro-4-methoxyphenyl)-2-[2-methyl-4-(2-methylpropylsulfamoyl)phenoxy]acetamide](/img/structure/B3594372.png)
![(E)-1-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]-N-(3,4-DICHLOROPHENYL)METHANIMINE](/img/structure/B3594381.png)
![2-methyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B3594386.png)

![2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]-N-(3-nitrophenyl)acetamide](/img/structure/B3594425.png)
![2-[4-[(2-Methylphenyl)sulfamoyl]phenoxy]acetic acid](/img/structure/B3594429.png)
